N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide
Description
N-(4-Chlorophenyl)-3-propionamidobenzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a 4-chlorophenyl group attached to the carboxamide nitrogen and a propionamido (CH₂CH₂CONH-) substituent at position 3 of the benzofuran core. These motifs are commonly associated with enzyme inhibition, receptor binding, or pesticidal activity, as seen in related compounds ">[1].
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-2-15(22)21-16-13-5-3-4-6-14(13)24-17(16)18(23)20-12-9-7-11(19)8-10-12/h3-10H,2H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAAIPALNZIDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of Propionamide Group: The propionamide group can be attached through amide bond formation using propionic acid derivatives and appropriate coupling reagents.
Formation of Carboxamide Group: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include:
Batch Processing: Sequential addition of reagents and intermediates in a controlled manner.
Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide has the following chemical structure:
- Molecular Formula : C18H18ClN2O3
- Molecular Weight : 348.80 g/mol
- IUPAC Name : this compound
The compound's structure includes a benzofuran moiety, which is known for its biological activity, and a propionamide group that may enhance its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with 4-chlorophenyl substitutions have been synthesized and screened for their ability to inhibit kinase activity associated with glioblastoma. A specific derivative demonstrated low micromolar activity against AKT2/PKBβ, a key player in oncogenic signaling pathways in glioma .
Case Study:
- Compound Tested : Pyrano[2,3-c]pyrazole derivative (related structure)
- Findings : Inhibited 3D neurosphere formation in primary patient-derived glioma stem cells with minimal cytotoxicity towards non-cancerous cells .
Inhibition of Enzymatic Activity
The compound may serve as an inhibitor for various enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of bioactive lipids that are involved in neuroinflammation and pain modulation. Research has shown that inhibitors of NAPE-PLD can decrease levels of anandamide, a lipid mediator linked to emotional behavior and pain response .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its potency and selectivity. The modifications on the benzofuran ring and the propionamide group can significantly influence its biological activity.
| Modification | Effect on Activity |
|---|---|
| Substituent on benzofuran | Altered lipophilicity and potency |
| Propionamide group | Enhanced binding affinity to target enzymes |
Potential Applications in Drug Development
Given its structural characteristics and biological activity, this compound holds potential for further development into therapeutics targeting:
- Cancer treatment through selective kinase inhibition.
- Neurological disorders by modulating lipid signaling pathways.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Substituent Variations at the 3-Amido Position
The 3-amido group in benzofuran carboxamides significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Halogen Substitution Effects on Aromatic Rings
For example:
| Compound (Position 4 Substitution) | IC₅₀ (μM) |
|---|---|
| N-(4-Fluorophenyl)maleimide (19) | 5.18 |
| N-(4-Chlorophenyl)maleimide (22) | 7.24 |
| N-(4-Bromophenyl)maleimide (25) | 4.37 |
| N-(4-Iodophenyl)maleimide (28) | 4.34 |
While these results are scaffold-specific, they imply that electronic effects (e.g., electronegativity, polarizability) may outweigh steric factors in certain contexts. For benzofuran carboxamides, the 4-chlorophenyl group in the target compound could offer a balance between lipophilicity and metabolic stability compared to fluoro- or bromo-substituted analogs .
Functional Comparisons with Pyridine-Based Insecticides
Pyridine derivatives, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, demonstrate potent insecticidal activity against cowpea aphids (IC₅₀ surpassing acetamiprid) . Structural differences, however, may necessitate tailored optimization:
- Pyridine cores enable π-π stacking with insect nicotinic acetylcholine receptors.
- Benzofuran cores may prioritize hydrophobic interactions or alternative binding modes.
Biological Activity
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.
Synthesis
The synthesis of this compound typically involves the reaction of a suitable benzofuran derivative with propionamide and 4-chlorophenyl groups. The synthetic pathway is crucial as it influences the compound's biological properties.
Biological Activity
The biological activities of this compound have been investigated across various studies, revealing its potential as an anticancer agent and other therapeutic applications.
Anticancer Activity
Several studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated its ability to induce apoptosis in leukemia and breast cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins such as Bax and Caspase-7 .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on leukemia cell lines assessed the efficacy of this compound, revealing significant cytotoxicity with an IC50 value in the low micromolar range. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for therapeutic use .
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the compound's activity. It was found that treatment with this compound led to cell cycle arrest and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its anticancer effects .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | Leukemia | 2.12 - 4.58 | Induction of apoptosis |
| Study 2 | Breast Cancer | 1.64 - 3.20 | Cell cycle arrest, ROS generation |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide?
- The compound can be synthesized via coupling reactions between benzofuran-2-carboxylic acid derivatives and substituted anilines. For example, a general procedure involves activating the carboxylic acid (e.g., using thionyl chloride or carbodiimide reagents) followed by amide bond formation with 4-chloroaniline derivatives. Catalytic KOH (40%) has been employed in similar condensation reactions for heterocyclic acrylamide derivatives . Multi-step protocols may include protecting group strategies for functional group compatibility.
Q. How should spectroscopic characterization be performed for this compound?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the benzofuran core, propionamide linkage, and 4-chlorophenyl substituent. For example, aromatic protons in the benzofuran ring typically appear between δ 7.0–7.6 ppm, while the propionamide NH signal is observed near δ 8.5–9.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., expected [M+H] for CHClNO: ~367.08).
- Infrared (IR): Key peaks include C=O stretches (~1650–1700 cm) for amide and carboxamide groups .
Q. What are the critical parameters for purity analysis?
- HPLC: Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
- Melting Point: Compare experimental values with literature data; impurities broaden the range.
- Elemental Analysis: Confirm C, H, N, and Cl percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural elucidation?
- Use SHELXL for refinement, which handles twinning and high-resolution data effectively. Cross-validate with Patterson maps for heavy atom positions and Rietveld refinement for powder diffraction data. Discrepancies in bond lengths/angles may arise from disorder; apply TLS parameterization to model anisotropic displacement .
Q. What experimental designs are optimal for assessing biological activity (e.g., antimicrobial)?
- Microdilution Assays: Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) using broth dilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values.
- Protein Binding Studies: Quantify interactions via Bradford assay (λ = 595 nm) using bovine serum albumin (BSA) as a standard .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening: Test bases (e.g., KOH, NaH) and coupling agents (e.g., EDC/HOBt) under varying temperatures (25–80°C).
- Purification: Use recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane). For polar intermediates, consider ion-exchange resins .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Molecular Docking: Use AutoDock Vina with target proteins (e.g., bacterial topoisomerases) to predict binding modes. Generate SMILES/InChI descriptors (e.g., from PubChem ) for QSAR modeling.
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
Methodological Notes
- Contradiction Analysis: If biological activity data conflicts with structural analogs, re-evaluate assay conditions (e.g., solvent DMSO concentration, pH) and confirm compound stability via LC-MS .
- Safety Protocols: Follow GHS guidelines for handling chlorinated aromatics (e.g., wear nitrile gloves, use fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
